molecular formula C16H17N3O2 B2954039 6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-67-2

6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2954039
CAS No.: 878123-67-2
M. Wt: 283.331
InChI Key: RJNWTUGOCMSAAL-UHFFFAOYSA-N
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Description

6-Allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolo-pyrimidine-dione core. Its structure features an allyl group at position 6 and an o-tolyl (2-methylphenyl) substituent at position 4.

Properties

IUPAC Name

4-(2-methylphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-10(11)2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNWTUGOCMSAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15H18N2O2
  • Molecular Weight: 258.32 g/mol

This compound features a pyrrolo-pyrimidine core with an allyl group and an o-tolyl substituent, contributing to its unique biological properties.

Antinociceptive Properties

Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine structure exhibit significant antinociceptive (pain-relieving) properties. In studies involving various animal models, such as the "hot plate" and "writhing" tests, compounds similar to this compound demonstrated analgesic effects comparable to traditional analgesics like morphine and aspirin .

Table 1: Analgesic Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundTest MethodDose (mg/kg)Effect
9Writhing37.5Significant pain relief
11Hot Plate50Comparable to morphine
Control-0Baseline response

Sedative Effects

In addition to analgesic properties, certain derivatives have shown sedative effects. The compounds inhibited locomotor activity in mice and prolonged the duration of sleep induced by anesthetics like thiopental . This dual action suggests potential applications in treating conditions requiring both pain relief and sedation.

Antitumor Activity

Pyrrolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Studies have indicated that these compounds can selectively inhibit tumor cell growth through mechanisms involving folate receptor-mediated transport . For instance, certain regioisomers of pyrrolo[2,3-d]pyrimidines were found to be potent nanomolar inhibitors against human tumor cell lines .

Table 2: Antitumor Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity
3aKB<0.1High
3bIGROV1<0.5High

The biological activity of this compound is attributed to its ability to interact with various biological targets. For example:

  • Inhibition of Enzymes: Some derivatives inhibit enzymes involved in purine biosynthesis.
  • Receptor Interaction: The compounds may interact with folate receptors or other cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-dione derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects
Compound Name Position 4 Substituent Position 6 Substituent Key Structural Differences
Compound X (Target Compound) o-Tolyl Allyl Allyl group (unsaturated hydrocarbon chain)
Compound A (6-Benzyl-4-(4-hydroxyphenyl)) 4-Hydroxyphenyl Benzyl Polar 4-hydroxyphenyl; aromatic benzyl group
Patent Compound (4-Cyanophenyl derivative) 4-Cyanophenyl - Strong electron-withdrawing cyano group
3,4,5-Trimethoxyphenyl Analog () 3,4,5-Trimethoxyphenyl Allyl Methoxy groups enhance lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The o-tolyl group (methyl-substituted phenyl) in Compound X is electron-donating, contrasting with the electron-withdrawing 4-cyanophenyl in neutrophil elastase inhibitors. This difference likely influences binding to target proteins.
  • Allyl vs.

Analysis :

  • Compound A demonstrates potent α-glucosidase inhibition (81.99% at 1.02 µg/mL), attributed to hydrogen bonding between its 4-hydroxyphenyl group and the enzyme’s active site. Molecular docking revealed a stable interaction (RMSD: 1.7 Å), comparable to the standard drug.
  • Neutrophil Elastase Inhibitors (e.g., 4-cyanophenyl derivatives) rely on electron-deficient aromatic rings for enzyme binding. The absence of such groups in Compound X suggests divergent target specificity.
Physicochemical and Spectroscopic Properties

Key inferences:

  • Allyl Group Impact : The allyl substituent may downfield-shift adjacent carbons due to conjugation effects.
  • o-Tolyl vs. Methoxyphenyl : The o-tolyl group’s methyl substituent likely reduces polarity compared to methoxy-bearing analogs (), affecting solubility and bioavailability.

Molecular Docking and Mechanistic Insights

  • Compound A exhibited a binding energy of -7.9 kcal/mol to α-glucosidase, driven by hydrophobic interactions with benzyl and hydrogen bonds with 4-hydroxyphenyl.
  • Hypothesis for Compound X : The o-tolyl group may engage in hydrophobic interactions, while the allyl group could introduce steric or conformational effects. However, without experimental data, this remains speculative.

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